2-(Benzoylamino)-6-chlorobenzoic acid

Description

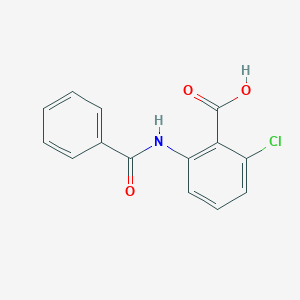

Structure

3D Structure

Properties

IUPAC Name |

2-benzamido-6-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO3/c15-10-7-4-8-11(12(10)14(18)19)16-13(17)9-5-2-1-3-6-9/h1-8H,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRAWHLUGVSBAOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40348610 | |

| Record name | 2-(benzoylamino)-6-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19407-43-3 | |

| Record name | 2-(Benzoylamino)-6-chlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19407-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(benzoylamino)-6-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-(Benzoylamino)-6-chlorobenzoic acid CAS number lookup"

The following technical guide details the identification, synthesis, and application of 2-(Benzoylamino)-6-chlorobenzoic acid , a critical intermediate in the synthesis of bioactive benzoxazinones.

CAS Registry Number: 19407-43-3 [1][2][3]

Executive Summary

2-(Benzoylamino)-6-chlorobenzoic acid (CAS 19407-43-3) is a specialized anthranilic acid derivative used primarily as a transient intermediate in the synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones , a class of compounds evaluated for serine protease inhibition and agricultural fungicidal activity.[2]

Unlike its parent compound, 2-amino-6-chlorobenzoic acid (CAS 2148-56-3), this benzoylated derivative possesses a "masked" reactivity.[2] The benzoyl group serves a dual purpose: it protects the amine during parallel side-chain modifications and acts as the electrophilic partner in subsequent cyclodehydration reactions.

This guide provides a validated lookup framework, synthesis protocol, and analytical differentiation strategy for researchers isolating or utilizing this compound.

Chemical Identity & Properties

Precise identification is required to distinguish this compound from its acetyl analog (CAS 19407-42-2) and regioisomers.[2]

Core Identifiers

| Parameter | Value |

| Chemical Name | 2-(Benzoylamino)-6-chlorobenzoic acid |

| Synonyms | 6-Chloro-N-benzoylanthranilic acid; N-Benzoyl-6-chloroanthranilic acid |

| CAS Number | 19407-43-3 |

| Molecular Formula | C₁₄H₁₀ClNO₃ |

| Molecular Weight | 275.69 g/mol |

| SMILES | OC(=O)C1=C(Cl)C=CC=C1NC(=O)C2=CC=CC=C2 |

| InChI Key | (Predictive) SZCPTRGBOVXVCA-UHFFFAOYSA-N (Analogous to parent) |

Physical Properties (Experimental & Predicted)

-

Appearance: Off-white to pale yellow crystalline solid.[2][4]

-

Melting Point: >200°C (Decomposes upon cyclization).[2] Note: High thermal stress often converts this acid directly to the benzoxazinone.[2]

-

Solubility:

Synthesis & Reaction Pathway

The synthesis of CAS 19407-43-3 follows a classic Schotten-Baumann acylation , but the presence of the ortho-chlorine atom introduces steric hindrance that requires specific solvent conditions (typically pyridine or a biphasic system) to ensure complete conversion.[2]

Validated Synthesis Protocol

Precursor: 2-Amino-6-chlorobenzoic acid (CAS 2148-56-3) Reagent: Benzoyl Chloride (CAS 98-88-4)[2]

-

Dissolution: Dissolve 2-amino-6-chlorobenzoic acid in dry pyridine (acts as both solvent and acid scavenger).[2]

-

Acylation: Add benzoyl chloride dropwise at 0°C to prevent thermal cyclization.

-

Workup: Pour the reaction mixture into ice-cold dilute HCl. The pyridine salt remains in solution, while 2-(benzoylamino)-6-chlorobenzoic acid precipitates.[2]

-

Purification: Recrystallize from ethanol/water. Do not heat excessively , as this promotes dehydration to the benzoxazinone.[2]

Reaction Visualization (Graphviz)

The following diagram illustrates the transformation from the amino-acid precursor to the benzoyl intermediate and its subsequent cyclization.

Caption: Synthetic pathway from anthranilic acid precursor to the benzoxazinone scaffold via CAS 19407-43-3.[2][4]

Analytical Characterization (Differentiation Strategy)

Distinguishing CAS 19407-43-3 from its starting material and potential byproducts is critical.[2]

HPLC Retention Shift

The benzoylation significantly increases hydrophobicity.[2]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[2]

-

Mobile Phase: Acetonitrile/Water (0.1% Formic Acid).[2]

-

Result: The starting material (Amino acid) elutes early (polar).[2] The product (Benzoyl derivative) elutes significantly later.[2]

-

Note: If a peak appears even later than the product, it is likely the benzoxazinone (cyclized artifact formed in the injector port if temperature is too high).[2]

-

NMR Spectroscopy (¹H-NMR in DMSO-d₆)

-

Amide Proton (-NH-): Look for a singlet between 11.0 – 12.5 ppm .[2] This confirms the formation of the amide bond.[2] The starting material has a broad -NH₂ signal (typically 6-8 ppm) which disappears.[2]

-

Acid Proton (-COOH): Broad singlet >13 ppm.[2]

-

Aromatic Region: The starting material has 3 aromatic protons.[2] The product will show 8 aromatic protons (3 from the chloro-ring + 5 from the benzoyl group).[2]

Mass Spectrometry (LC-MS)[3][6]

-

Ionization: ESI Negative Mode (preferred for carboxylic acids).[2]

-

Target Ion: [M-H]⁻ = 274.0 .[2]

-

Differentiation:

Analytical Workflow Diagram

Caption: Decision tree for verifying the identity of 2-(Benzoylamino)-6-chlorobenzoic acid.

Applications in Drug Development

The primary utility of CAS 19407-43-3 lies in its role as a scaffold precursor.[2][4]

-

Benzoxazinone Synthesis: Treatment of CAS 19407-43-3 with acetic anhydride or thionyl chloride effects cyclodehydration to yield 2-phenyl-5-chloro-4H-3,1-benzoxazin-4-one .[2] These heterocycles are potent inhibitors of human leukocyte elastase (HLE) and other serine proteases involved in inflammatory diseases.[2]

-

Quinazolinone Precursors: Reaction of the benzoxazinone (derived from CAS 19407-43-3) with primary amines yields quinazolin-4(3H)-ones , a privileged structure in medicinal chemistry found in anticancer and sedative drugs.[2]

-

Agrochemicals: The 6-chloro substitution pattern is frequently explored in the optimization of benzoylurea insecticides, where steric bulk at the ortho position prevents metabolic degradation.[2]

References

-

BuyersGuideChem. 2-(Benzoylamino)-6-chlorobenzoic acid - CAS 19407-43-3 Identification and Suppliers. Retrieved from [Link]

-

National Institutes of Health (NIH) - PubChem. 2-Amino-6-chlorobenzoic acid (CID 75071).[2] Retrieved from [Link][2]

-

ResearchGate. Direct synthesis of 2-(benzylamino)benzoic acids and Benzoxazinones.[2] (Contextual Synthesis Mechanism). Retrieved from [Link]

Sources

Methodological & Application

Application Note: In Vitro Cytotoxicity Assessment of 2-(Benzoylamino)-6-chlorobenzoic Acid

Executive Summary

This guide outlines a rigorous protocol for evaluating the cytotoxicity of 2-(Benzoylamino)-6-chlorobenzoic acid , a lipophilic anthranilic acid derivative. Given the structural moieties (chlorine substitution and benzoyl conjugation), this compound presents specific challenges regarding solubility and potential hepatorenal toxicity. This protocol integrates metabolic activity profiling (MTT/CCK-8) with membrane integrity assays (LDH) to distinguish between cytostatic and cytocidal effects, compliant with ISO 10993-5 and OECD GD 129 standards.

Chemical Context & Experimental Rationale

Chemical Challenges

-

Hydrophobicity: The benzoyl and chloro-substituents significantly reduce aqueous solubility compared to the parent benzoic acid.

-

Precipitation Risk: "Crash-out" events in aqueous culture media are the most common cause of false negatives in toxicity screening for this class of compounds.

-

Target Organs: Benzoic acid derivatives are primarily metabolized by glycine conjugation in the liver and excreted via kidneys. Therefore, selecting biologically relevant cell lines is critical.

Cell Line Selection Strategy

| Cell Line | Tissue Origin | Rationale for Selection |

| HepG2 | Human Liver | Metabolic Competence: Expresses Phase I/II enzymes necessary to assess if metabolites (e.g., glycine conjugates) are toxic. |

| HK-2 | Human Kidney | Excretory Model: Assesses potential nephrotoxicity common to halogenated benzoic acid derivatives. |

| L929 | Mouse Fibroblast | Standard Reference: Required by ISO 10993-5 for general basal cytotoxicity benchmarking. |

Materials & Reagents

-

Test Compound: 2-(Benzoylamino)-6-chlorobenzoic acid (Purity >98%).

-

Solvent: Dimethyl sulfoxide (DMSO), sterile filtered, cell-culture grade.

-

Assay Reagents:

-

MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) OR CCK-8.

-

LDH Cytotoxicity Detection Kit (Colorimetric).

-

Positive Control: Triton X-100 (for LDH max release) or Doxorubicin (for IC50 benchmarking).

-

-

Instrumentation: Microplate reader (Absorbance: 450 nm, 490 nm, 570 nm).

Detailed Protocol

Phase 1: Compound Preparation & Solubility Validation

CRITICAL STEP: Failure here invalidates all downstream data.

-

Master Stock Preparation: Dissolve the compound in 100% DMSO to reach a concentration of 50 mM . Vortex for 2 minutes. If visible particulates remain, sonicate at 37°C for 5 minutes.

-

Working Stock Generation: Prepare a 200x concentration series in a V-bottom 96-well plate using DMSO.

-

The "Cloudiness" Check:

-

Dilute the highest working stock (e.g., 20 mM) 1:200 into pre-warmed (37°C) culture media.

-

Incubate for 1 hour.

-

Inspection: View under 10x phase-contrast microscopy. If crystals are visible, the concentration is above the solubility limit. Adjust the maximum test concentration (Top Dose) to the highest soluble point.

-

Phase 2: Cell Culture & Seeding

-

Harvest: Detach cells when 80% confluent.

-

Seeding Density:

-

HepG2:

cells/well. -

L929/HK-2:

cells/well.

-

-

Equilibration: Plate 100 µL/well in 96-well flat-bottom plates. Incubate for 24 hours at 37°C, 5% CO₂ to allow adhesion.

-

Edge Effect Mitigation: Fill outer perimeter wells with sterile PBS; do not use for data.

-

Phase 3: Treatment & Exposure

-

Dosing: Add 0.5 µL of the 200x DMSO working stocks to the respective wells (0.5% final DMSO concentration).

-

Dose Range: 8-point serial dilution (e.g., 100 µM down to 0.04 µM).

-

-

Controls (n=6 wells each):

-

VC (Vehicle Control): Media + 0.5% DMSO (0% Toxicity Baseline).

-

PC (Positive Control): 1% Triton X-100 (added 45 mins prior to harvest for LDH; or Doxorubicin 10 µM for MTT).

-

Bk (Blank): Media + Compound (No Cells) – Essential to rule out chemical interference with absorbance.

-

-

Incubation: 24 hours and 48 hours.

Phase 4: Dual-Readout Assay Execution (Multiplexing)

To maximize data integrity, perform LDH analysis on the supernatant and MTT on the remaining adherent layer.

Step A: LDH Release (Membrane Integrity)

-

Centrifuge the plate at 250 x g for 4 minutes to settle debris.

-

Transfer 50 µL of supernatant to a fresh clear-bottom plate.

-

Add 50 µL LDH Reaction Mix. Incubate 30 min at Room Temp (Dark).

-

Add Stop Solution and read Absorbance at 490 nm .

Step B: MTT Assay (Metabolic Activity)

-

To the original plate (containing cells + remaining 50 µL media), add 50 µL of MTT stock (5 mg/mL).

-

Incubate for 3-4 hours at 37°C.

-

Carefully aspirate all media (do not disturb purple formazan crystals).

-

Solubilize crystals in 150 µL DMSO. Shake for 10 mins.

-

Read Absorbance at 570 nm (Reference: 650 nm).

Workflow Visualization

Caption: Multiplexed workflow allowing simultaneous assessment of cell viability (MTT) and membrane rupture (LDH) from a single sample set.

Data Analysis & Interpretation

Quantitative Metrics

Calculate the percentage viability for MTT and cytotoxicity for LDH using the following formulas:

Interpretation Logic (Decision Matrix)

| MTT Result | LDH Result | Physiological Interpretation |

| Low Viability | High Release | Necrosis: Acute toxicity causing membrane rupture. |

| Low Viability | Low Release | Growth Arrest/Apoptosis: Metabolic inhibition or cell cycle arrest without immediate lysis. |

| High Viability | High Release | Artifact: Possible chemical interference with LDH assay or color quenching. |

Acceptance Criteria

-

Z-Factor: Must be > 0.5 for the assay to be considered robust.

-

Dose-Response:

value of the sigmoidal curve fit must be > 0.9. -

Vehicle Control: DMSO toxicity must not exceed 10% compared to untreated media.

References

-

ISO 10993-5:2009 . Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. International Organization for Standardization. Link

-

OECD . Guidance Document on the Application of the Adverse Outcome Pathway Framework to Developing and Assessing Data for Chemical Safety Assessment (No. 129). OECD Series on Testing and Assessment.[1] Link

-

Gorokhova, L. G., et al. (2020) . Assessment of the toxicity of benzoic acid derivatives in the intragastric intake. Hygiene and Sanitation. Link

-

Riss, T. L., et al. (2013) . Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

Sources

"experimental setup for studying the reaction kinetics of 2-(Benzoylamino)-6-chlorobenzoic acid"

Application Note & Protocol

Topic: Experimental Setup for Studying the Reaction Kinetics of 2-(Benzoylamino)-6-chlorobenzoic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to designing and executing an experimental setup for the detailed study of the reaction kinetics of 2-(Benzoylamino)-6-chlorobenzoic acid. While this molecule is not extensively characterized in kinetic literature, the principles outlined here are broadly applicable to studying the kinetics of its synthesis, degradation, or other reactions in a solution phase. We present a framework based on the method of initial rates, coupled with High-Performance Liquid Chromatography (HPLC) for quantitative analysis.[1] The protocols herein describe the determination of the rate law, the rate constant, and the activation energy, providing the foundational data necessary for mechanistic elucidation, process optimization, and stability assessment in drug development contexts.

Scientific Principles of Kinetic Analysis

A thorough kinetic study aims to derive a mathematical model, the rate law , that describes how the reaction rate depends on the concentration of each reactant.[2] For a hypothetical reaction:

A + B → Products

The rate law is expressed as:

Rate = k[A]m[B]n

Where:

-

k is the rate constant, a proportionality constant specific to the reaction at a given temperature.[2]

-

[A] and [B] are the molar concentrations of the reactants.[2]

-

m and n are the reaction orders with respect to each reactant, which must be determined experimentally.[1][2]

The overall reaction order is the sum of the individual orders (m + n).

The temperature dependence of the rate constant is described by the Arrhenius equation , which is crucial for determining the activation energy (Ea) of the reaction.[3][4]

k = A * e-Ea/RT

Where:

-

A is the pre-exponential factor.

-

Ea is the activation energy, the minimum energy required for the reaction to occur.[4]

-

R is the universal gas constant (8.314 J/mol·K).[5]

-

T is the absolute temperature in Kelvin.[5]

This guide will utilize the method of initial rates to determine the reaction orders (m, n) and the rate constant (k).[1] The activation energy (Ea) will be determined by measuring the rate constant at several different temperatures and analyzing the data using the logarithmic form of the Arrhenius equation.[3][5]

Materials and Equipment

The following table summarizes the necessary components for the experimental setup. Purity and calibration are critical for reliable kinetic data.

| Category | Item | Specifications & Notes |

| Chemicals & Reagents | 2-(Benzoylamino)-6-chlorobenzoic acid | Analytical standard, >98% purity |

| Reactant(s) for the kinetic study | E.g., Sodium hydroxide for hydrolysis studies, high purity | |

| Solvent/Reaction Medium | HPLC-grade water, acetonitrile, or other appropriate solvent | |

| pH Buffers | Phosphate, borate, or other non-reactive buffer systems | |

| HPLC Mobile Phase Solvents | HPLC-grade acetonitrile and water | |

| pH Modifier for Mobile Phase | E.g., Phosphoric acid or formic acid, analytical grade | |

| Instrumentation | High-Performance Liquid Chromatography (HPLC) System | Quaternary pump, autosampler, column thermostat, and UV-Vis Detector |

| Analytical Balance | 4-decimal place readability (± 0.0001 g) | |

| pH Meter | Calibrated with standard buffers (pH 4, 7, 10) | |

| Stirred, Jacketed Reaction Vessel | 50-250 mL volume, with ports for sampling and probes | |

| Thermostatic Water Bath/Circulator | Capable of maintaining temperature to ± 0.1 °C | |

| Magnetic Stirrer and Stir Bars | For ensuring homogeneous reaction mixture | |

| Data Acquisition Software | For controlling HPLC and recording chromatograms | |

| Consumables | HPLC Column | C18 reverse-phase, 5 µm particle size, 4.6 x 150 mm |

| Volumetric Glassware (Class A) | Flasks, pipettes, burettes for accurate solution preparation | |

| Syringes and Syringe Filters | For sample clarification before HPLC injection (0.22 or 0.45 µm) | |

| HPLC Vials and Caps | 2 mL autosampler vials |

Experimental Workflow & Setup

The overall process involves precise preparation of reactants, controlled execution of the reaction under isothermal conditions, and accurate quantification of the analyte over time.

Caption: High-level experimental workflow for kinetic analysis.

Detailed Protocols

Protocol 1: HPLC Method Development and Calibration

This protocol establishes the analytical method for quantifying the concentration of 2-(Benzoylamino)-6-chlorobenzoic acid.

-

Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 50:50 v/v) with 0.1% phosphoric acid to ensure the analyte is in its protonated form. Filter and degas the mobile phase.

-

Standard Stock Solution: Accurately weigh ~10 mg of 2-(Benzoylamino)-6-chlorobenzoic acid and dissolve it in a 100 mL volumetric flask with the mobile phase to create a 100 µg/mL stock solution.

-

Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 75 µg/mL) by serial dilution of the stock solution.

-

HPLC Conditions:

-

Column: C18 reverse-phase, 5 µm, 4.6 x 150 mm.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

UV Detection Wavelength: Determine the λmax by scanning a standard solution (typically in the 230-280 nm range for this class of compounds).

-

-

Calibration Curve Generation: Inject each calibration standard in triplicate. Plot the mean peak area versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.998 is required for accurate quantification.[6]

Protocol 2: Kinetic Run (Method of Initial Rates)

This protocol describes how to perform a series of experiments to determine the reaction orders. The example used here is a hypothetical reaction with a second reactant, "B".

-

Reactor Setup: Set the thermostatic circulator to the desired temperature (e.g., 25.0 °C) and allow the jacketed reaction vessel to equilibrate.

-

Experiment Design: Design a series of experiments by varying the initial concentration of one reactant while keeping the other constant, as shown in the table below.

| Experiment | [2-(Benzoylamino)-6-chlorobenzoic acid]₀ (M) | [Reactant B]₀ (M) | Temperature (°C) |

| 1 | 0.01 | 0.1 | 25.0 |

| 2 | 0.02 | 0.1 | 25.0 |

| 3 | 0.01 | 0.2 | 25.0 |

-

Reaction Initiation: For Experiment 1, add the required volume of the 2-(Benzoylamino)-6-chlorobenzoic acid stock solution and any buffer or solvent to the reactor. Start the magnetic stirrer. Initiate the reaction by adding the stock solution of Reactant B and start the timer simultaneously (t=0).

-

Timed Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 10 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

-

Quenching: Immediately transfer the aliquot into an HPLC vial containing a quenching agent (e.g., a small volume of acid if the reaction is base-catalyzed) to stop the reaction. Dilute the sample as necessary to fall within the HPLC calibration range.

-

Analysis: Analyze the quenched samples by the validated HPLC method to determine the concentration of 2-(Benzoylamino)-6-chlorobenzoic acid at each time point.

-

Repeat: Repeat steps 3-6 for Experiments 2 and 3.

Protocol 3: Determination of Activation Energy (Ea)

-

Select Conditions: Choose one set of initial concentrations (e.g., the conditions from Experiment 1).

-

Vary Temperature: Perform the kinetic run at a minimum of three additional, well-spaced temperatures (e.g., 30.0 °C, 35.0 °C, and 40.0 °C).

-

Calculate Rate Constants: For each temperature, determine the rate constant, k, using the procedure described in the next section.

Data Analysis and Interpretation

The data from the kinetic runs are processed to determine the key kinetic parameters.

Caption: Workflow for kinetic data analysis.

-

Calculate Initial Rate (v₀): For each experiment, plot the concentration of 2-(Benzoylamino)-6-chlorobenzoic acid versus time. The initial rate is the negative of the slope of the tangent to the curve at t=0. For simplicity, if the first few data points are linear (typically within the first 10-15% of the reaction), the rate can be approximated as -Δ[Analyte]/Δt.[1]

-

Determine Reaction Orders (m, n): Use the ratios of the initial rates and concentrations between experiments.[2]

-

To find 'm' (order for the analyte): Rate₂ / Rate₁ = (k[0.02]m[0.1]n) / (k[0.01]m[0.1]n) = (0.02/0.01)m = 2m Solve for m.

-

To find 'n' (order for Reactant B): Rate₃ / Rate₁ = (k[0.01]m[0.2]n) / (k[0.01]m[0.1]n) = (0.2/0.1)n = 2n Solve for n.

-

-

Calculate the Rate Constant (k): Rearrange the rate law equation and substitute the data from any of the experiments. Calculate k for all three experiments and determine the average value.[2] k = Rate / ([Analyte]m[B]n)

-

Determine Activation Energy (Ea): Use the rate constants determined at different temperatures.[3][5] Plot ln(k) on the y-axis versus 1/T (in Kelvin) on the x-axis. The data should form a straight line according to the linearized Arrhenius equation: ln(k) = - (Ea/R) * (1/T) + ln(A) The slope of this line is equal to -Ea/R.[3] Therefore, Ea = -Slope * R.

Application Notes & Troubleshooting

-

Expertise - Causality Behind Choices:

-

Why a Jacketed Reactor? Precise temperature control is paramount in kinetics, as the rate constant k is highly temperature-dependent.[4] A jacketed vessel connected to a thermostatic circulator provides the most stable isothermal environment, minimizing temperature fluctuations that would introduce significant error.

-

Why Quench Reactions? For reactions that are not extremely fast, manual sampling is feasible. However, the reaction continues in the aliquot after it is withdrawn. Quenching—by rapidly changing conditions (e.g., pH) or by significant dilution—instantly stops the reaction, ensuring that the measured concentration accurately reflects the concentration at the precise moment of sampling.[7]

-

Why an HPLC-UV Method? This technique offers excellent selectivity and sensitivity.[8][9] It can separate the parent compound from potential reactants, intermediates, and products, ensuring that the measurement is specific to the analyte of interest. This is superior to simple spectrophotometry, which cannot distinguish between species that absorb at similar wavelengths.[6]

-

Why Use Initial Rates? The method of initial rates simplifies the analysis by avoiding complications from product inhibition or changes in the reaction mechanism as reactants are depleted.[1][10] It focuses on the moment when the concentrations of reactants are precisely known and the concentration of products is negligible.

-

-

Trustworthiness - Self-Validating Systems:

-

Reproducibility: Each kinetic experiment should be performed in triplicate to ensure the results are reproducible and to calculate standard deviations for the derived rates and constants.

-

Controls: Run a control experiment with all components except one reactant to ensure no significant background degradation of the analyte occurs under the experimental conditions.

-

Mass Balance: Where possible, monitor the appearance of a major product simultaneously. A good mass balance (i.e., the decrease in reactant concentration corresponds to the increase in product concentration) provides confidence in the analytical method and the proposed reaction stoichiometry.

-

-

Troubleshooting:

-

Problem: Poorly linear initial rate plots.

-

Problem: Drifting HPLC retention times.

-

Cause: Insufficient column equilibration, changes in mobile phase composition, or column degradation.

-

Solution: Ensure the column is equilibrated for at least 15-20 column volumes before analysis. Prepare fresh mobile phase daily. Use a guard column to protect the analytical column.

-

-

Problem: Inconsistent rate constants calculated from different experiments at the same temperature.

-

Cause: Errors in solution preparation, inaccurate temperature control, or a more complex rate law than assumed.

-

Solution: Re-prepare all stock solutions and recalibrate volumetric equipment. Verify the temperature of the reaction mixture directly with a calibrated thermometer. Consider if the assumed rate law is too simple.

-

-

References

-

Chemistry LibreTexts. (2021). Chemical Kinetics - The Method of Initial Rates (Experiment). [Link][1]

-

ChemTalk. (n.d.). Reaction Rates & How to Determine Rate Law. [Link][2]

-

University of California, Davis. (n.d.). Activation Energy. [Link][5]

-

Chemistry LibreTexts. (2022). Experimental methods of chemical kinetics. [Link][7]

-

ResearchGate. (n.d.). Experimental set-up for solubility and kinetics study. [Link][11]

-

Chemistry LibreTexts. (2019). Activation Energy and Rate. [Link][3]

-

Cambridge University Press. (2012). Techniques for studying fast reactions. [Link][12]

-

Vallance, C. (n.d.). Reaction Kinetics. University of Oxford. [Link][10]

-

Institute of Nuclear Physics, Polish Academy of Sciences. (n.d.). Experimental techniques used in the studies of reaction kinetics. [Link][13]

-

ResearchGate. (2025). Direct synthesis of 2-(benzylamino)benzoic acids by using benzaldehydes and 2-aminobenzoic acids with catalysis of p-toluenesulfonic acid. [Link][14]

-

Journal of Environmental Studies. (2022). Biodegradation of 2- Chlorobenzoic Acid and its other substitutes. [Link][15]

-

ResearchGate. (2025). Ortholithiation of Unprotected Benzoic Acids: Application for Novel 2‐Chloro‐6‐Substituted Benzoic Acid Syntheses. [Link][16]

-

Royal Society of Chemistry. (n.d.). Analytical Methods. [Link][17]

-

Jordan Journal of Biological Sciences. (2014). Biodegradation of Chlorobenzoic Acid Substitutes, Particularly, 2- Chlorobenzoic Acid (2-CBA), 3-Chlorobenzoic Acid (3-CBA) and 3, 4-Dichlorobenzoic Acid (3, 4-CBA) by Aeromonas hydrophila. [Link][18]

-

Hindawi. (n.d.). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. [Link][8]

-

ResearchGate. (2025). Mild Method for Ullmann Reaction of 2‐Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation. [Link][19]

-

ResearchGate. (n.d.). Aerobic degradation of 2-chlorobenzoic acid by the enzyme.... [Link][20]

-

PubMed. (1993). Degradation of 2-chlorobenzoic and 2,5-dichlorobenzoic acids in pure culture by Pseudomonas stutzeri. [Link][21]

-

PubMed. (2007). Analysis of p-chlorobenzoic acid in water by liquid chromatography-tandem mass spectrometry. [Link][9]

-

PubMed. (n.d.). Biodegradation of chlorobenzoic acids by ligninolytic fungi. [Link][22]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. [Link][23]

-

Journal of the Arkansas Academy of Science. (n.d.). Synthesis, Characterization, and Aqueous Kinetics, as a Function of pH, for N-(Hydroxymethyl)phthalimidines. [Link][24]

-

PubMed Central. (n.d.). Controlling rates and reversibilities of elimination reactions of hydroxybenzylammoniums by tuning dearomatization energies. [Link][25]

-

Royal Society of Chemistry. (n.d.). The influence of monomer ionization and hydrolysis on the radical polymerization kinetics of 2-(dimethylamino)ethyl methacrylate in aqueous solution. [Link][26]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Reaction Rates & How to Determine Rate Law | ChemTalk [chemistrytalk.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Activation energy - Wikipedia [en.wikipedia.org]

- 5. Activation Energy [chem.fsu.edu]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis of p-chlorobenzoic acid in water by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. vallance.chem.ox.ac.uk [vallance.chem.ox.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. Techniques for studying fast reactions (Chapter 16) - A Life Scientist's Guide to Physical Chemistry [cambridge.org]

- 13. imim.pl [imim.pl]

- 14. researchgate.net [researchgate.net]

- 15. jbarbiomed.com [jbarbiomed.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.rsc.org [pubs.rsc.org]

- 18. jbarbiomed.com [jbarbiomed.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Degradation of 2-chlorobenzoic and 2,5-dichlorobenzoic acids in pure culture by Pseudomonas stutzeri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Biodegradation of chlorobenzoic acids by ligninolytic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. atsdr.cdc.gov [atsdr.cdc.gov]

- 24. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]

- 25. Controlling rates and reversibilities of elimination reactions of hydroxybenzylammoniums by tuning dearomatization energies - PMC [pmc.ncbi.nlm.nih.gov]

- 26. The influence of monomer ionization and hydrolysis on the radical polymerization kinetics of 2-(dimethylamino)ethyl methacrylate in aqueous solution - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 27. Benzoic acid, 2-chloro- [webbook.nist.gov]

Troubleshooting & Optimization

"troubleshooting poor solubility of 2-(Benzoylamino)-6-chlorobenzoic acid"

Subject: 2-(Benzoylamino)-6-chlorobenzoic acid (N-Benzoyl-6-chloroanthranilic acid) Ticket ID: SOL-2BA-6CL-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)

Introduction: The "Brick Dust" Paradox

Welcome. You are likely here because 2-(Benzoylamino)-6-chlorobenzoic acid is refusing to dissolve in your standard organic solvents or is crashing out as an oil/gum during recrystallization.

This molecule presents a classic "Brick Dust" profile: high melting point and poor solubility in both water and non-polar solvents. This is not random; it is a direct consequence of its Intramolecular Hydrogen Bonding (IHB) . The amide proton forms a strong internal bond with the carboxylic acid carbonyl (or the ortho-chloro substituent), effectively "locking" the molecule into a planar, non-polar conformation that resists solvation.

This guide provides the protocols to break that lattice.

Module 1: Physicochemical Diagnostics

Before attempting dissolution, verify your compound's profile against these parameters to ensure you are not dealing with a salt or degradation product.

| Parameter | Value / Characteristic | Diagnostic Note |

| Structure Class | The "ortho-effect" creates steric inhibition of resonance. | |

| Est. | ~3.5 – 4.0 | Acidic. Will not dissolve in water at pH < 5. |

| LogP (Predicted) | ~3.5 (Lipophilic) | Highly permeable, low aqueous solubility. |

| Crystal Lattice | High Energy (Stable) | Requires significant energy (heat) or chemical modification (salt formation) to break. |

| Primary Failure Mode | "Oiling Out" | Occurs when the melting point is depressed by impurities (solvent/byproducts) below the boiling point of the solvent. |

Module 2: Solvent Selection Matrix

Do not guess. Use this matrix to select the correct solvent system based on your operational goal.

The "Like Dissolves Like" Protocol

| Solvent System | Solubility Rating | Application | Technical Note |

| DMSO / DMF | ⭐⭐⭐⭐⭐ (Excellent) | NMR, Stock Solutions | Breaks intermolecular H-bonds. Warning: Hard to remove; do not use for recrystallization unless necessary. |

| 1M NaOH / Na₂CO₃ | ⭐⭐⭐⭐⭐ (Excellent) | Purification (Recommended) | Deprotonates the acid ( |

| Ethanol / Methanol | ⭐⭐⭐ (Moderate) | Recrystallization | Good solubility at reflux; poor at RT. Ideal for thermal recrystallization. |

| Acetic Acid (Glacial) | ⭐⭐⭐ (Moderate) | Cyclization Reactions | Often used as the solvent to convert this intermediate into benzoxazinones. |

| Dichloromethane (DCM) | ⭐ (Poor) | Extraction | Only sparingly soluble. Inefficient for primary dissolution. |

| Water | ❌ (Insoluble) | Anti-Solvent | Use to crash the product out of Ethanol or DMSO. |

Module 3: The "Acid-Base Swing" Purification (Primary Protocol)

Context: This is the most reliable method to purify 2-(Benzoylamino)-6-chlorobenzoic acid. It leverages the carboxylic acid functionality to separate the compound from non-acidic impurities (unreacted amides, starting materials) without thermal stress.

The Workflow:

-

Dissolution: Suspend crude solid in 1M NaOH or 10% Na₂CO₃ (approx. 10 mL per gram). Stir until a clear solution forms.

-

Troubleshooting: If it remains cloudy, filter through Celite to remove non-acidic impurities.

-

-

Precipitation: Slowly add 1M HCl or 1M H₂SO₄ to the filtrate while stirring vigorously.

-

Endpoint: Continue acidification until pH reaches ~1-2. The product will precipitate as a thick white/off-white solid.

-

Isolation: Filter, wash with cold water (to remove salts), and dry.

Visualization: Acid-Base Purification Logic

Figure 1: The Acid-Base Swing protocol separates the target molecule based on chemical reversibility rather than thermal solubility.

Module 4: Recrystallization & "Oiling Out" Troubleshooting

If you require crystalline purity (e.g., for X-ray diffraction), you must use thermal recrystallization. A common issue here is "oiling out"—where the compound separates as a liquid droplet rather than a crystal.

The Fix: The Ethanol/Water Titration

-

Dissolve: Place solid in minimal Ethanol (95% or absolute). Heat to reflux until dissolved.

-

Titrate: Add hot water dropwise until a faint permanent turbidity appears.

-

Clear: Add one drop of Ethanol to clear the solution again.

-

Cool: Remove from heat. Do not put on ice immediately. Let it cool to room temperature slowly.

-

Critical Step: If oil droplets appear, reheat immediately to redissolve, then scratch the glass or add a seed crystal while the solution is still warm.

-

-

Harvest: Once crystals form at RT, move to an ice bath to maximize yield.

Visualization: Solubility Decision Tree

Figure 2: Decision matrix for selecting the appropriate solvent system based on experimental intent.

Frequently Asked Questions (FAQs)

Q: Why does my product turn pink/brown in solution? A: Anthranilic acid derivatives are prone to oxidation, especially in solution and when exposed to light. The color change indicates the formation of oxidation byproducts (often azo or quinone-like species).

-

Fix: Perform recrystallization quickly and consider adding a pinch of sodium dithionite or charcoal decolorization during the hot filtration step.

Q: Can I use Chlorinated solvents (DCM/Chloroform)? A: Generally, no . While the chloro-substituent adds some lipophilicity, the amide/acid hydrogen bonding network usually dominates, making it poorly soluble in DCM. You will end up with a suspension, not a solution.

Q: I need to run an NMR. What solvent should I use? A: DMSO-d6 is the gold standard here. It disrupts the intramolecular hydrogen bonding, ensuring sharp peaks. If you use CDCl₃, you may see broad peaks or poor solubility.

Q: Is the chlorine atom labile? Will it fall off during heating? A: The chlorine is on the aromatic ring (aryl chloride). It is generally stable under standard recrystallization conditions (refluxing ethanol/water). However, it can be displaced by strong nucleophiles (like amines) at high temperatures in polar solvents, so avoid prolonged boiling in basic amines.

References

-

PubChem. 2-(Benzoylamino)benzoic acid (N-Benzoylanthranilic acid) Compound Summary. National Library of Medicine. [Link]

-

Organic Syntheses. N-Phenylanthranilic Acid and Acridone (General procedures for anthranilic acid derivatives). Coll. Vol. 2, p.15 (1943). [Link]

-

Bain, E. et al. Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives. Journal of Organic Chemistry. [Link]

"removing unreacted benzoyl chloride from 2-(Benzoylamino)-6-chlorobenzoic acid synthesis"

Technical Support Center: Synthesis of 2-(Benzoylamino)-6-chlorobenzoic acid

Welcome to the technical support guide for the synthesis of 2-(Benzoylamino)-6-chlorobenzoic acid. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) specifically focused on the critical post-reaction workup step: the removal of unreacted benzoyl chloride. Excess benzoyl chloride is often used to drive the acylation reaction to completion, but its persistence in the crude product can lead to purification challenges and impurities. This guide offers field-proven protocols and explains the chemical principles behind them to ensure you achieve a high-purity final product.

Troubleshooting & FAQs: Unreacted Benzoyl Chloride

This section addresses the most common issues encountered by researchers during the purification process.

Q1: After my reaction, the crude product has a sharp, pungent odor. What is the likely cause?

A: A sharp, irritating odor is a hallmark of residual benzoyl chloride.[1] Benzoyl chloride is a lachrymator, meaning it irritates the eyes and respiratory system.[1] Its presence indicates that the post-reaction quenching and workup were incomplete. The goal of the workup is to convert this reactive and odorous compound into a more benign and easily separable substance.

Q2: I performed a simple water wash, but it seems ineffective at removing the benzoyl chloride. Why?

A: While benzoyl chloride does react with water (hydrolysis) to form benzoic acid and hydrochloric acid (HCl), this reaction can be surprisingly slow, especially under neutral pH conditions.[2][3] If your product is in an organic solvent, the benzoyl chloride will preferentially remain in that layer. A layer of benzoic acid can sometimes form at the interface of the organic and aqueous layers, effectively passivating the remaining benzoyl chloride from further hydrolysis.[4] Therefore, a simple water wash is often insufficient for complete removal and a more reactive quenching agent is required.

Q3: What is the most effective way to quench and remove unreacted benzoyl chloride?

A: The most common and effective method is to wash the reaction mixture with a mild aqueous base, such as a 5% sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution.[5][6] This process, known as quenching, serves two purposes:

-

Neutralization of Acid: It neutralizes the HCl byproduct generated during the acylation reaction.

-

Conversion of Benzoyl Chloride: It rapidly hydrolyzes the unreacted benzoyl chloride into sodium benzoate, which is highly soluble in the aqueous layer and can be easily separated via extraction.[7]

Vigorous stirring or shaking during the wash is crucial to maximize the interfacial area between the organic and aqueous phases, ensuring a complete reaction.[4]

Q4: Should I use a strong base like sodium hydroxide (NaOH) instead of sodium bicarbonate?

A: Using a strong base like NaOH is generally not recommended for this specific synthesis. While NaOH will hydrolyze benzoyl chloride very effectively, it is also strong enough to potentially hydrolyze the desired amide product, 2-(Benzoylamino)-6-chlorobenzoic acid, especially with prolonged exposure or elevated temperatures.[8] This would lead to a loss of product and the formation of impurities. Sodium bicarbonate is sufficiently basic to react with benzoyl chloride but is mild enough to leave the amide bond intact, making it the preferred choice.[7]

Q5: My final product is contaminated with benzoic acid. How did this happen and how can I remove it?

A: Benzoic acid contamination arises from the hydrolysis of benzoyl chloride, either during the reaction if moisture is present or, more commonly, during the workup.[7][9] If you used a basic wash (like NaHCO₃), the benzoic acid should be converted to sodium benzoate and extracted into the aqueous layer. If it persists, it may be due to:

-

Insufficient Base: Not enough NaHCO₃ was used to react with all the benzoyl chloride and other acidic components.

-

Inefficient Extraction: The layers were not mixed thoroughly, or an insufficient number of extractions were performed.[7]

Solution: The most reliable method to remove benzoic acid from your desired product is through recrystallization.[10][11] 2-(Benzoylamino)-6-chlorobenzoic acid and benzoic acid will likely have different solubilities in a given solvent system, allowing for separation. An ethanol/water mixture is often a good starting point for recrystallizing aromatic carboxylic acids.

Q6: How do I know when all the benzoyl chloride has been removed?

A: A simple, practical indicator is the disappearance of the pungent, irritating odor. For more rigorous confirmation, Thin Layer Chromatography (TLC) is an excellent tool. Spot your crude product against a standard of pure benzoyl chloride. The absence of the benzoyl chloride spot in your product lane indicates successful removal. During a basic wash, you can also monitor the cessation of CO₂ gas evolution (effervescence), which occurs as the bicarbonate neutralizes acidic species.[5]

Comparative Analysis of Quenching Methods

The choice of quenching agent is critical for a successful workup. The table below summarizes the key characteristics of common methods.

| Quenching Agent | Reaction Speed | Primary Byproduct | Removal Method | Potential Issues |

| Water (H₂O) | Slow | Benzoic Acid | Extraction/Recrystallization | Incomplete reaction; passivation.[4] |

| 5% Sodium Bicarbonate (NaHCO₃) | Fast | Sodium Benzoate | Aqueous Extraction | CO₂ evolution requires careful venting.[5][6] |

| Sodium Hydroxide (NaOH) | Very Fast | Sodium Benzoate | Aqueous Extraction | Risk of hydrolyzing the desired amide product.[8] |

| Ammonia (NH₃) / Aniline | Fast | Benzamide / Benzanilide | Chromatography/Recrystallization | Byproduct is a solid that may precipitate.[4][12] |

Experimental Protocols

Protocol 1: Standard Workup via Aqueous Base Quenching

This protocol is the recommended procedure for most scenarios. It effectively removes benzoyl chloride and other acidic impurities.

Caption: Standard workflow for quenching and purification.

Methodology:

-

Cooling: Once the reaction is complete, cool the reaction mixture to room temperature, and then further cool it in an ice-water bath. This moderates the exothermic reaction of quenching.

-

Transfer: Transfer the cooled mixture to a separatory funnel of appropriate size.

-

Quenching: Slowly and carefully add a saturated or 5% aqueous solution of sodium bicarbonate (NaHCO₃). Add the solution in portions.

-

Extraction: Once the gas evolution has ceased, stopper the funnel and shake vigorously for 1-2 minutes. Allow the layers to separate completely.

-

Separation: Drain the lower aqueous layer. Repeat the wash with fresh NaHCO₃ solution one more time to ensure all acidic components are removed.

-

Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water from the organic layer.[5]

-

Drying: Drain the organic layer into a clean Erlenmeyer flask and dry it over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude solid product, which can now be further purified by recrystallization.

The Chemistry of Quenching

The effectiveness of the basic wash lies in a simple acid-base reaction followed by nucleophilic acyl substitution.

Caption: Conversion of benzoyl chloride to water-soluble sodium benzoate.

Benzoyl chloride reacts with sodium bicarbonate to ultimately form sodium benzoate, carbon dioxide, and water. The ionic sodium benzoate is highly polar and partitions into the aqueous layer, effectively removing it from the organic phase containing the desired product.[2][7]

Protocol 2: Purification by Recrystallization

Recrystallization is essential for obtaining a high-purity, crystalline final product, free from residual byproducts like benzoic acid.

Methodology:

-

Solvent Selection: Choose a suitable solvent or solvent system. The ideal solvent should dissolve the compound well when hot but poorly when cold.[11] For 2-(Benzoylamino)-6-chlorobenzoic acid, common solvents to screen include ethanol, methanol, toluene, or a mixture like ethanol/water.[10]

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely.[13] Add more solvent in small portions only if necessary to achieve full dissolution at the boiling point.

-

Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[14]

-

Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize crystal formation.[13]

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[15]

-

Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[14]

-

Drying: Allow the crystals to dry completely under vacuum or in a drying oven to remove all traces of solvent.

References

- BenchChem.

- ResearchGate.Does anyone know how to get rid of benzoic acid in reaction with benzoyl chloride?

- Homework.Study.com.

- Pearson.What compounds are formed from the reaction of benzoyl chloride with the following reagents? e. aqueous NaOH.

- Sciencemadness Discussion Board.Interesting benzyl chloride synth I discovered.

- YouTube.Making Benzyl Chloride.

- PubChem.Benzoyl chloride | C6H5COCl | CID 7412.

- Sciencemadness Wiki.Benzyl chloride.

- Sciencemadness Discussion Board.Removing excess Benzoyl Chloride.

- SciSpace.The mechanism of the hydrolysis of benzyl chloride.

- BenchChem.

- BenchChem.Technical Support Center: Synthesis of Chloro-Substituted Benzoic Acids.

- Wikipedia.Benzoyl chloride.

- ChemicalBook.2-Amino-6-chlorobenzoic acid synthesis.

- Reddit.

- University Handout.

- Reddit.Benzyl Chloride removal?

- YouTube.Preparation of Carboxylic acid |Benzoic acid | Hydrolysis| Benzoyl chloride.

- Course Hero.

- University of Missouri-St. Louis.

- The Royal Society of Chemistry.2-chlorobenzoic acid.

- Google Patents.US4431840A - Process for preparing 2-benzoylbenzoic acids.

- Chemistry 102 - Experiment 3.

- ResearchGate.Direct synthesis of 2-(benzylamino)

- Google Patents.

- European Patent Office.

- BenchChem.Technical Support Center: Synthesis of 2-Chloro-6-mercaptobenzoic acid.

Sources

- 1. Benzoyl chloride | C6H5COCl | CID 7412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzoyl chloride - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. sciencemadness.org [sciencemadness.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. What compounds are formed from the reaction of benzoyl chloride w... | Study Prep in Pearson+ [pearson.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. The Recrystallization of Benzoic Acid [sites.pitt.edu]

- 12. sciencemadness.org [sciencemadness.org]

- 13. westfield.ma.edu [westfield.ma.edu]

- 14. people.chem.umass.edu [people.chem.umass.edu]

- 15. home.miracosta.edu [home.miracosta.edu]

Technical Support Center: Interpreting Complex NMR Spectra of N-acylated Anthranilic Acids

Welcome to the technical support center for the analysis of N-acylated anthranilic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in interpreting the nuanced NMR spectra of these molecules. Here, we move beyond simple spectral interpretation to address the complex realities of signal overlap, conformational isomerism, and other common issues encountered in the lab.

This resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address specific experimental issues. Our goal is to provide not only solutions but also the underlying scientific reasoning to empower you to make informed decisions in your work.

Troubleshooting Guide: Common Spectral Problems and Solutions

This section addresses specific, frequently encountered problems during the NMR analysis of N-acylated anthranilic acids.

Issue 1: My aromatic proton signals are severely overlapped, making assignment impossible.

Overlapping signals in the aromatic region (typically 6.5-8.5 ppm) are a common challenge with N-acylated anthranilic acids due to the presence of multiple protons on the benzene ring.[1][2]

Answer:

This is a classic problem, especially in standard solvents like CDCl₃. Here’s a systematic approach to resolving this:

A. Immediate Action: Solvent-Induced Chemical Shift Changes

A simple and powerful first step is to re-run the spectrum in a different deuterated solvent.[3] Aromatic solvents like benzene-d₆ or toluene-d₈ can induce significant changes in chemical shifts, a phenomenon known as Aromatic Solvent-Induced Shift (ASIS).[3] This can effectively "spread out" crowded signals, simplifying the spectrum.[3]

Experimental Protocol: Solvent Effect Analysis

-

Sample Preparation: Prepare separate, identically concentrated solutions of your N-acylated anthranilic acid in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, Acetone-d₆, and Benzene-d₆). A concentration of 5-10 mg in 0.5-0.7 mL of solvent is a good starting point.[4]

-

Internal Standard: Add a consistent amount of an internal standard like tetramethylsilane (TMS) to each sample for accurate chemical shift referencing.[4]

-

NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum for each sample under identical conditions (temperature, number of scans).

-

Data Analysis: Process and compare the chemical shifts of the aromatic protons across the different solvents to identify the solvent that provides the best signal dispersion.[3]

B. Advanced Technique: 2D NMR Spectroscopy

If solvent changes are insufficient, 2D NMR experiments are essential for unambiguous assignment.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. Cross-peaks in a COSY spectrum connect protons that are coupled to each other (typically through 2-4 bonds). This is invaluable for tracing the connectivity of protons around the aromatic ring.[5]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. This is crucial for assigning protonated carbons in the ¹³C spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. This is extremely powerful for connecting different fragments of the molecule, for instance, linking the acyl group protons to the anthranilic acid core.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space (< 5 Å), regardless of their bonding connectivity. This is particularly useful for determining the conformation around the amide bond.[6]

Issue 2: I am observing broad peaks, especially for the NH amide proton.

Peak broadening can arise from several factors, including chemical exchange, sample concentration, and poor shimming.[7][8]

Answer:

Broad peaks can obscure important information. Let's break down the potential causes and solutions:

-

Chemical Exchange: The amide proton (NH) can undergo chemical exchange with residual water or other labile protons in the sample. This exchange process can be on a timescale that broadens the NMR signal.

-

Conformational Isomerism: N-acylated anthranilic acids can exist as two slowly interconverting rotational isomers (rotamers) around the amide C-N bond due to its partial double bond character.[10][11] If the rate of interconversion is on the NMR timescale, it can lead to significant peak broadening.

-

Solution: Variable Temperature (VT) NMR. Acquiring spectra at different temperatures can help resolve this.[7]

-

Increasing the temperature: This will increase the rate of rotation around the amide bond. If you are in the intermediate exchange regime, the broad peaks may coalesce into a single, sharp peak at higher temperatures.[10]

-

Decreasing the temperature: This will slow down the rotation, and you may be able to resolve the signals for both individual rotamers.

-

-

-

Sample Concentration and Viscosity: Highly concentrated samples can lead to increased viscosity, which in turn can cause broader lines.[7]

-

Solution: Try diluting your sample.

-

-

Poor Shimming: An inhomogeneous magnetic field across the sample will lead to broad peaks.[12]

-

Solution: Always ensure the instrument is properly shimmed before acquiring your spectrum. The solvent peak should be sharp with a narrow half-height width.[12]

-

Issue 3: I see more signals than expected, suggesting the presence of isomers. How can I confirm this?

The presence of more signals than anticipated is a strong indicator of conformational isomers (rotamers) due to restricted rotation around the amide bond.[10][11]

Answer:

This is a common and interesting feature of N-acylated systems. Here's how to investigate and confirm the presence of rotamers:

-

Variable Temperature (VT) NMR: As mentioned above, this is the definitive experiment. As you increase the temperature, the rate of interconversion between the rotamers increases. If you observe the pairs of signals coalescing into single averaged signals, this is strong evidence for the presence of rotamers.

-

2D NOESY/ROESY: These experiments can provide through-space correlations that help to define the geometry of each isomer. For example, you might observe a NOE between the NH proton and a specific proton on the acyl group in one rotamer, which is absent in the other.[6]

Visualization of Rotamers

The diagram below illustrates the two common rotamers of an N-acylated anthranilic acid.

Caption: A systematic workflow for troubleshooting complex NMR spectra.

References

- Benchchem. Technical Support Center: Resolving Peak Overlaps in NMR Spectra of Aromatic Imines.

-

Chemistry LibreTexts. 22: Nuclear Overhauser Effect (NOE). 2024. Available from: [Link].

-

Radulović, N. S., et al. Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino. SciSpace. Available from: [Link].

-

ResearchGate. (PDF) Complete assignment of 1H- and 13C-NMR spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino derivatives. Available from: [Link].

-

YouTube. Signal Overlap in NMR Spectroscopy. 2018. Available from: [Link].

-

SDSU NMR Facility. 5) Common Problems. Available from: [Link].

-

ResearchGate. NMR Spectroscopy of Aromatic Compounds (#1e). Available from: [Link].

-

Nanalysis Corp. Utilizing Nuclear Magnetic Resonance to Observe Restricted Rotation in Amide Bonds. 2024. Available from: [Link].

-

BMRB. Anthranilic Acid - bmse000067. Available from: [Link].

-

PMC. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. 2020. Available from: [Link].

-

MDPI. 1H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol. Available from: [Link].

-

University of Rochester. Troubleshooting 1H NMR Spectroscopy. Available from: [Link].

-

University of Ottawa. NMR Sample Preparation. Available from: [Link].

-

Stack Exchange. What happens to chemical shifts of protons close to aromatic systems in ¹H-NMR? 2015. Available from: [Link].

-

YouTube. Interpreting Aromatic NMR Signals. 2021. Available from: [Link].

-

YouTube. 15 NMR Patterns Every Student MUST Know! 2025. Available from: [Link].

-

RSC Publishing. Proton chemical shifts in NMR. Part 16. 1 Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group. Available from: [Link].

-

SpectraBase. ANTHRANILIC ACID, 5-CHLORO-, BUTYL ESTER - Optional[1H NMR] - Chemical Shifts. Available from: [Link].

-

PMC. NMR as a “Gold Standard” Method in Drug Design and Discovery. Available from: [Link].

-

Wiley Online Library. Common problems and artifacts encountered in solution‐state NMR experiments. Available from: [Link].

-

ResearchGate. Common problems and artifacts encountered in solution-state NMR experiments | Request PDF. Available from: [Link].

-

Modgraph. Proton Chemical Shifts in NMR. Part 16 1, Proton chemical shifts in acetylenes and the anisotropic and steric effects of the ace. Available from: [Link].

-

Nanalysis. Using NMR to observe the restricted rotation in amide bonds. 2023. Available from: [Link].

-

Taylor & Francis. NOE – Knowledge and References. Available from: [Link].

-

Purdue University. Exchange-transferred NOE spectroscopy and bound ligand structure determination. Available from: [Link].

-

Agilent. Video Notes LC Troubleshooting Series Peak Broadening. Available from: [Link].

-

Iowa State University. NMR Sample Preparation. 2013. Available from: [Link].

-

PMC. Perspectives on NMR in drug discovery: a technique comes of age. Available from: [Link].

-

Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. 2024. Available from: [Link].

-

ResearchGate. Sample preparation. Available from: [Link].

-

ResearchGate. (PDF) Proton chemical shifts in NMR. Part 16.1 Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group. Available from: [Link].

-

Anais da Academia Brasileira de Ciências. Supplementary Material. Available from: [Link].

-

Semantic Scholar. Molecular Sciences 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. 2005. Available from: [Link].

-

auremn. NMR Spectroscopy: a Tool for Conformational Analysis. Available from: [Link].

-

ResearchGate. Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals | Request PDF. Available from: [Link].

-

Oreate AI Blog. Decoding the Language of NMR Spectra: A Guide to Interpretation. 2026. Available from: [Link].

-

Chemistry LibreTexts. NMR - Interpretation. 2023. Available from: [Link].

-

PubMed. NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline. Available from: [Link].

-

Wiley Online Library. Overcoming NMR line broadening of nitrogen containing compounds: A simple solution. Available from: [Link].

-

MSU chemistry. Basic Practical NMR Concepts. Available from: [Link].

-

Oregon State University. 13C NMR Chemical Shift. Available from: [Link].

-

PubMed. Structure-activity relationships of new N-acylanthranilic acid derivatives as plasminogen activator inhibitor-1 inhibitors. Available from: [Link].

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scispace.com [scispace.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Troubleshooting [chem.rochester.edu]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. azom.com [azom.com]

- 11. NMR blog - Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]

- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

Technical Support Center: Refining the Purification Protocol for High-Purity 2-(Benzoylamino)-6-chlorobenzoic Acid

Welcome to the technical support center dedicated to the purification of 2-(Benzoylamino)-6-chlorobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound and aim to achieve high purity. Here, we will address common challenges encountered during purification and provide practical, evidence-based solutions in a question-and-answer format. Our approach is grounded in fundamental principles of organic chemistry and informed by extensive experience in the purification of aromatic carboxylic acids.

I. Understanding the Molecule and Potential Impurities

2-(Benzoylamino)-6-chlorobenzoic acid is a substituted aromatic carboxylic acid. Its purification can be challenging due to the presence of various potential impurities stemming from its synthesis. The most common synthetic route involves the benzoylation of 2-amino-6-chlorobenzoic acid.

Potential sources of impurities include:

-

Unreacted Starting Materials: Residual 2-amino-6-chlorobenzoic acid and benzoyl chloride.

-

Side Products: Formation of isomeric byproducts or products of over-acylation.

-

Reagents and Catalysts: Leftover reagents or catalysts used in the benzoylation reaction.

-

Degradation Products: Potential for hydrolysis of the amide bond under harsh conditions.

A thorough understanding of these potential impurities is crucial for developing an effective purification strategy.

II. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that may arise during the purification of 2-(Benzoylamino)-6-chlorobenzoic acid.

| Problem | Potential Cause(s) | Recommended Solution(s) | Scientific Rationale |

| Low Purity After Initial Isolation | Incomplete reaction; presence of starting materials or side products. | 1. Acid-Base Extraction: Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., sodium bicarbonate solution) to extract the acidic product. The organic layer will retain non-acidic impurities. Acidify the aqueous layer with HCl to precipitate the purified product.[1] 2. Recrystallization: See detailed protocol below. | Acid-base extraction separates compounds based on their acidic or basic properties. 2-(Benzoylamino)-6-chlorobenzoic acid, being a carboxylic acid, will be deprotonated by a base and move into the aqueous layer, leaving neutral or basic impurities behind. |

| Colored Impurities in the Final Product | Presence of colored byproducts from the synthesis, often from oxidation or side reactions.[2] | Activated Charcoal Treatment: During recrystallization, add a small amount (1-2% w/w) of activated charcoal to the hot solution before filtration.[2][3] | Activated charcoal has a high surface area and can adsorb large, colored organic molecules, effectively removing them from the solution. |

| "Oiling Out" During Recrystallization | The solute is coming out of solution above its melting point. This can happen if the boiling point of the solvent is too high or if there are significant impurities depressing the melting point. | 1. Use a Lower-Boiling Point Solvent System: If using a high-boiling solvent, switch to a more volatile one. 2. Increase the Solvent Volume: This can sometimes prevent oiling out by keeping the solute concentration lower. 3. Scratch the Inside of the Flask: This can provide nucleation sites for crystal growth.[4] 4. Add a Seed Crystal: A small crystal of the pure compound can initiate crystallization.[4] | Oiling out prevents the formation of a pure crystalline lattice. By modifying the solvent system or providing nucleation sites, you can encourage the formation of solid crystals directly from the solution. |

| Poor Crystal Formation or No Precipitation | The solution is not supersaturated upon cooling. This is often due to using too much solvent. | Solvent Evaporation: Gently heat the solution to evaporate some of the solvent. Be careful not to evaporate too much, as this can cause the product to crash out of solution impurely. Allow the solution to cool again slowly. | Recrystallization relies on the principle of decreased solubility at lower temperatures. If the solution is not saturated at the lower temperature, no crystals will form. Reducing the solvent volume increases the concentration and promotes crystallization upon cooling. |

| Co-precipitation of Isomers | Isomeric impurities have similar solubility profiles to the desired product. | Fractional Crystallization: This involves a series of recrystallization steps. The initial crystals formed will be enriched in the less soluble isomer. By repeating the process, you can achieve higher purity.[1] Column Chromatography: See detailed protocol below. | Fractional crystallization leverages small differences in solubility between isomers. Column chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase, which can be highly effective for separating isomers.[5][6][7] |

III. Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is often the first line of defense for purifying solid organic compounds. The key is to find a solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.

Step-by-Step Methodology:

-

Solvent Selection: Based on the structure of 2-(Benzoylamino)-6-chlorobenzoic acid (an aromatic carboxylic acid with an amide linkage), suitable solvent systems could include ethanol/water, methanol/water, or ethyl acetate/hexane.[3] A good starting point is an ethanol/water mixture.

-

Dissolution: Place the crude 2-(Benzoylamino)-6-chlorobenzoic acid in an Erlenmeyer flask. Add a minimal amount of the hot primary solvent (e.g., ethanol) to dissolve the solid completely.

-

Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and gently boil for a few minutes.

-

Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

-

Crystallization: Add the hot secondary solvent (e.g., water) dropwise until the solution becomes slightly cloudy. Then, add a few drops of the primary solvent to redissolve the precipitate. Allow the flask to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

-

Drying: Dry the crystals in a vacuum oven at a moderate temperature to remove any residual solvent.

Workflow for Recrystallization

Caption: A generalized workflow for the purification of 2-(Benzoylamino)-6-chlorobenzoic acid by recrystallization.

Protocol 2: Purification by Column Chromatography

If recrystallization fails to provide the desired purity, particularly in the case of isomeric impurities, column chromatography is a powerful alternative.

Step-by-Step Methodology:

-

Stationary Phase Selection: Silica gel is a good starting point for the purification of polar organic compounds like 2-(Benzoylamino)-6-chlorobenzoic acid.

-

Mobile Phase (Eluent) Selection: A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3-0.4 for the desired compound. A small amount of acetic or formic acid in the eluent can help to reduce tailing of the acidic compound.

-

Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack it into a chromatography column.

-

Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.

-

Elution: Run the mobile phase through the column and collect fractions.

-

Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 2-(Benzoylamino)-6-chlorobenzoic acid.

Decision Tree for Purification Strategy

Caption: A decision tree to guide the choice of purification method for 2-(Benzoylamino)-6-chlorobenzoic acid.

IV. Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of high-purity 2-(Benzoylamino)-6-chlorobenzoic acid?

A1: High-purity 2-(Benzoylamino)-6-chlorobenzoic acid should be a white to off-white crystalline solid. Any significant coloration (e.g., yellow or brown) may indicate the presence of impurities.[2]

Q2: How can I confirm the purity of my final product?

A2: The purity of your 2-(Benzoylamino)-6-chlorobenzoic acid can be assessed using several analytical techniques:

-

Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity. Impurities will typically broaden and depress the melting point.

-

High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting and quantifying impurities.[5][6][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of any proton- or carbon-containing impurities.

Q3: My compound is still not pure after multiple recrystallizations. What should I do?

A3: If multiple recrystallizations do not yield a product of sufficient purity, it is likely that you have impurities with very similar solubility properties to your target compound. In this case, column chromatography is the recommended next step as it separates compounds based on a different physical principle (differential adsorption).

Q4: Can I use an acid-base extraction as my sole purification method?

A4: While acid-base extraction is effective at removing neutral and basic impurities, it will not separate your target compound from other acidic impurities, such as unreacted 2-amino-6-chlorobenzoic acid or isomeric byproducts.[1] Therefore, it is typically used as a preliminary purification step before recrystallization or chromatography.

Q5: What safety precautions should I take during the purification of 2-(Benzoylamino)-6-chlorobenzoic acid?

A5: Standard laboratory safety precautions should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All procedures should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for 2-(Benzoylamino)-6-chlorobenzoic acid and all solvents used for specific handling and disposal information.

V. References

-

Retention factors and resolutions of amino benzoic acid isomers with some lonic liquids. (2025). ResearchGate. [Link]

-

Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns. (1986). Journal of Chromatography A. [Link]

-

HPLC Separation of Isomers of Aminobenzoic Acid. SIELC Technologies. [Link]

-

Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Waters. [Link]

-

Process for preparing 2-benzoylbenzoic acids. (1984). Google Patents.

-

Recrystallization of Benzoic Acid. University of Missouri–St. Louis. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. helixchrom.com [helixchrom.com]

- 3. people.chem.umass.edu [people.chem.umass.edu]

- 4. westfield.ma.edu [westfield.ma.edu]

- 5. researchgate.net [researchgate.net]